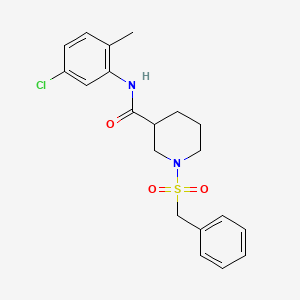
2-(4-Cyclopentanecarbonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclopentanecarbonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyclopentanecarbonyl group, a methyl group, and a phenylpyrimidin-4-amine moiety.
Vorbereitungsmethoden
The synthesis of 2-(4-Cyclopentanecarbonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Cyclopentanecarbonyl Substitution: The piperazine ring is then reacted with cyclopentanecarbonyl chloride in the presence of a base, such as triethylamine, to introduce the cyclopentanecarbonyl group.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the reaction of an appropriate amidine with a suitable diketone or diester.
Coupling Reactions: The final step involves coupling the substituted piperazine with the pyrimidine ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Analyse Chemischer Reaktionen
2-(4-Cyclopentanecarbonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclopentanecarbonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-(4-Cyclopentanecarbonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling and function . For example, it may inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-(4-Cyclopentanecarbonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
4-Carbonyl-Piperazin-substituierte Benzothiazinone: Diese Verbindungen haben ähnliche strukturelle Merkmale und werden auf ihre Antituberkuloseaktivitäten untersucht.
Diacylglycerolkinase-Inhibitoren: Verbindungen wie Amb639752 weisen strukturelle Ähnlichkeiten auf und werden auf ihr Potenzial als Kinaseinhibitoren untersucht.
HDAC-Inhibitoren: Andere HDAC-Inhibitoren, wie z. B. o-Aminobenzamid-basierte Verbindungen, haben ähnliche Wirkmechanismen und werden auf ihre Antitumoraktivitäten untersucht.
Eigenschaften
Molekularformel |
C21H27N5O |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-cyclopentylmethanone |
InChI |
InChI=1S/C21H27N5O/c1-16-15-19(23-18-9-3-2-4-10-18)24-21(22-16)26-13-11-25(12-14-26)20(27)17-7-5-6-8-17/h2-4,9-10,15,17H,5-8,11-14H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
MOMDUHVZVMPZRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCC3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11248077.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11248082.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11248099.png)
![N-(3,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248103.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B11248105.png)
![N-(4-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248114.png)

![6-allyl-N-(3-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11248121.png)
![N-(2-methylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248122.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248127.png)
![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B11248135.png)
![3-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B11248140.png)
![N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248145.png)
